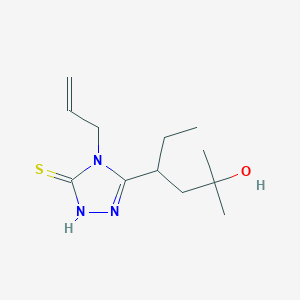![molecular formula C18H20N2O2 B5160699 N-[4-(butyrylamino)-2-methylphenyl]benzamide](/img/structure/B5160699.png)
N-[4-(butyrylamino)-2-methylphenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(butyrylamino)-2-methylphenyl]benzamide, also known as BMB, is a chemical compound that has been extensively studied for its potential applications in scientific research. BMB belongs to a class of compounds known as benzamides, which have been shown to have a wide range of biological activities.
Mechanism of Action
The mechanism of action of N-[4-(butyrylamino)-2-methylphenyl]benzamide is not fully understood, but it is believed to involve the inhibition of enzymes that are involved in cancer cell growth. N-[4-(butyrylamino)-2-methylphenyl]benzamide has been shown to inhibit the activity of several enzymes, including histone deacetylases and tubulin polymerization. In addition, N-[4-(butyrylamino)-2-methylphenyl]benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-[4-(butyrylamino)-2-methylphenyl]benzamide has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer properties, N-[4-(butyrylamino)-2-methylphenyl]benzamide has been shown to have anti-inflammatory and antioxidant properties. N-[4-(butyrylamino)-2-methylphenyl]benzamide has also been studied for its potential to improve cognitive function and memory.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[4-(butyrylamino)-2-methylphenyl]benzamide in lab experiments is its relatively low toxicity. N-[4-(butyrylamino)-2-methylphenyl]benzamide has been shown to be relatively safe in animal studies, which makes it a promising candidate for further research. However, one of the limitations of using N-[4-(butyrylamino)-2-methylphenyl]benzamide in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
Future Directions
There are several future directions for research on N-[4-(butyrylamino)-2-methylphenyl]benzamide. One area of research is in the development of more efficient synthesis methods for N-[4-(butyrylamino)-2-methylphenyl]benzamide. Another area of research is in the development of N-[4-(butyrylamino)-2-methylphenyl]benzamide derivatives that have improved solubility and bioavailability. In addition, further research is needed to fully understand the mechanism of action of N-[4-(butyrylamino)-2-methylphenyl]benzamide and its potential applications in cancer treatment and other areas of medicine.
Synthesis Methods
The synthesis method of N-[4-(butyrylamino)-2-methylphenyl]benzamide involves the reaction of 4-(butyrylamino)-2-methylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-aminotoluene. The product is then purified through recrystallization to obtain pure N-[4-(butyrylamino)-2-methylphenyl]benzamide.
Scientific Research Applications
N-[4-(butyrylamino)-2-methylphenyl]benzamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. N-[4-(butyrylamino)-2-methylphenyl]benzamide has been shown to have anti-cancer properties and has been studied for its potential to inhibit the growth of cancer cells. In addition, N-[4-(butyrylamino)-2-methylphenyl]benzamide has been studied for its potential to inhibit the activity of enzymes that are involved in cancer cell growth.
properties
IUPAC Name |
N-[4-(butanoylamino)-2-methylphenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-3-7-17(21)19-15-10-11-16(13(2)12-15)20-18(22)14-8-5-4-6-9-14/h4-6,8-12H,3,7H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUOFLUZZYQHTLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(butanoylamino)-2-methylphenyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5160618.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-methyl-N-[(1-methyl-4-piperidinyl)methyl]-1,3-oxazole-5-carboxamide](/img/structure/B5160640.png)
![butyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5160648.png)


![ethyl 1-[4-(methoxycarbonyl)benzyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5160662.png)


![4-[(4-sec-butyl-1-piperazinyl)methyl]-2,6-dimethoxyphenol ethanedioate (salt)](/img/structure/B5160673.png)
![N-isopropyl-2-{4-[(3-methyl-5-propyl-1-benzofuran-2-yl)carbonyl]-1-piperazinyl}acetamide](/img/structure/B5160685.png)
![N-ethyl-1-(2-phenylethyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5160689.png)

![ethyl 1-{[(2,4-dimethylphenyl)amino]carbonyl}-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5160715.png)
